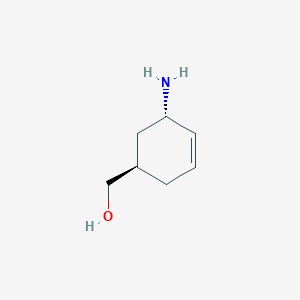

trans-(5-Amino-cyclohex-3-enyl)-methanol

Description

trans-(5-Amino-cyclohex-3-enyl)-methanol (CAS: 2155118-97-9) is a cyclohexene derivative featuring a hydroxymethyl (-CH2OH) group and an amino (-NH2) group at the trans-configuration on the cyclohexene ring. Its molecular formula is C7H13NO, with a molecular weight of 127.18 g/mol. Analytical characterization methods for this compound include NMR, HPLC, and LC-MS, as noted in technical specifications .

Properties

IUPAC Name |

[(1R,5S)-5-aminocyclohex-3-en-1-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-7-3-1-2-6(4-7)5-9/h1,3,6-7,9H,2,4-5,8H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSRTKPKEPJBMN-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](C[C@@H]1CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-(5-Amino-cyclohex-3-enyl)-methanol typically involves the following steps:

Cyclohexene Formation: Starting from a suitable precursor, cyclohexene can be synthesized through hydrogenation or other cyclization reactions.

Amino Group Introduction: The amino group can be introduced via amination reactions, often using reagents like ammonia or amines under specific conditions.

Methanol Group Addition: The methanol group can be added through hydroxylation reactions, using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation of precursors.

Batch or Continuous Processes: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

Reduction: Reduction reactions might convert the amino group to other functional groups like amines or amides.

Substitution: The compound can participate in substitution reactions, where the amino or methanol groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, acids, or bases.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Amines, amides.

Substitution Products: Various substituted cyclohexene derivatives.

Scientific Research Applications

trans-(5-Amino-cyclohex-3-enyl)-methanol:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its effects on biological systems, potentially as a ligand or inhibitor.

Medicine: Investigating its pharmacological properties and potential therapeutic uses.

Industry: Utilizing its reactivity in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism by which trans-(5-Amino-cyclohex-3-enyl)-methanol exerts its effects can involve:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways: Modulating biochemical pathways, potentially affecting cellular processes like signal transduction or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclohexene Backbones

Compound A : [6-(Hydroxymethyl)-5-methylcyclohex-3-en-1-yl]methanol (CAS: 90694-61-4)

- Molecular Formula : C9H16O2

- Molecular Weight : 156.22 g/mol

- Key Features : Contains two hydroxymethyl groups and a methyl substituent on the cyclohexene ring.

- Comparison: The absence of an amino group reduces its polarity compared to the target compound. Higher molecular weight due to the additional methyl group and second hydroxymethyl group. Demonstrated applications in polymer chemistry due to its diol functionality .

Compound B : trans-(±)-5-Hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol (CAS: 32226-54-3)

- Molecular Formula : C10H18O2

- Molecular Weight : 170.25 g/mol

- Key Features : Features a hydroxy (-OH) group and three methyl substituents.

- Comparison: Bulky trimethyl groups increase steric hindrance, limiting its reactivity in nucleophilic substitutions compared to the amino-substituted target compound. Boiling point: 543.7 K (270.5°C), attributed to stronger van der Waals forces from methyl groups .

Functional Group Comparison: Amino vs. Hydroxy Derivatives

| Property | trans-(5-Amino-cyclohex-3-enyl)-methanol | 2-Isopropyl-5-methylcyclohexanol (CAS: 98-85-1) |

|---|---|---|

| Functional Groups | -NH2, -CH2OH | -OH, -CH(CH3)2 |

| Molecular Formula | C7H13NO | C10H20O |

| Polarity | High (due to -NH2 and -OH) | Moderate (dominated by -OH) |

| Solubility | Likely higher in polar solvents | Lower due to bulky isopropyl group |

| Applications | Pharmaceutical intermediates | Fragrance and flavor industry |

Physicochemical Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 2155118-97-9 | C7H13NO | 127.18 | Not reported | -NH2, -CH2OH |

| [6-(Hydroxymethyl)-5-methylcyclohex-3-en-1-yl]methanol | 90694-61-4 | C9H16O2 | 156.22 | Not reported | 2 × -CH2OH, -CH3 |

| trans-(±)-5-Hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | 32226-54-3 | C10H18O2 | 170.25 | 270.5 | -OH, 3 × -CH3 |

| 2-Isopropyl-5-methylcyclohexanol | 98-85-1 | C10H20O | 156.26 | 232–234 | -OH, -CH(CH3)2 |

Biological Activity

Trans-(5-Amino-cyclohex-3-enyl)-methanol is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which include an amino group and a hydroxymethyl group. These functional groups contribute to its potential biological activities, including enzyme interactions and possible therapeutic applications. This article reviews the biological activity of this compound, highlighting mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The amino group can participate in hydrogen bonding or ionic interactions with active sites, while the hydroxymethyl group may engage in additional binding interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Agonism : It could act as an agonist for certain receptors, influencing cellular signaling pathways.

Biological Activities

Recent studies have explored the potential biological activities of this compound. Notable findings include:

- Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in antibiotic therapies.

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Enzyme Inhibition | Potential inhibition of specific metabolic enzymes |

Case Study: Antimicrobial Activity

A study examining the antimicrobial effects of this compound revealed that it demonstrated significant inhibitory activity against Escherichia coli and Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis, although further investigations are needed to elucidate the precise pathways involved.

Case Study: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses, this compound was shown to reduce levels of pro-inflammatory cytokines in vitro. This suggests a potential role in modulating immune responses, which could be leveraged for therapeutic purposes in diseases characterized by chronic inflammation.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific molecular pathways affected by the compound will enhance its therapeutic potential.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile in a living organism.

- Structure-Activity Relationship (SAR) Analysis : Investigating modifications to the compound's structure to optimize its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.